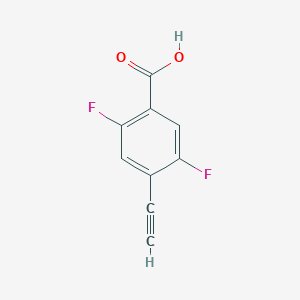![molecular formula C13H18N6O2 B2579215 N-[3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-yl]-2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetamid CAS No. 2309214-32-0](/img/structure/B2579215.png)
N-[3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-yl]-2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridazinone moiety, and an acetamide group, making it a versatile candidate for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of its interactions with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the butan-2-yl group. The pyridazinone moiety is then synthesized and coupled with the triazole intermediate. Finally, the acetamide group is introduced under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Wirkmechanismus
The mechanism of action of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridazinone moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties, this compound shares structural similarities with the triazole moiety.
Domiphen bromide: Another antimicrobial agent, it has a similar hydrophobic character due to its long carbon chain.
Uniqueness
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide stands out due to its combination of a triazole ring and a pyridazinone moiety, which is not commonly found in other compounds
Eigenschaften
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-10(2)11(8-19-15-6-7-16-19)17-12(20)9-18-13(21)4-3-5-14-18/h3-7,10-11H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXAQLSGHDULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)




![Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2579140.png)
![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2579143.png)


![2,3,4-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2579149.png)


![(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B2579153.png)
![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
